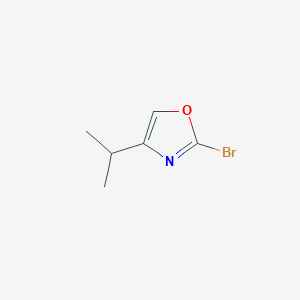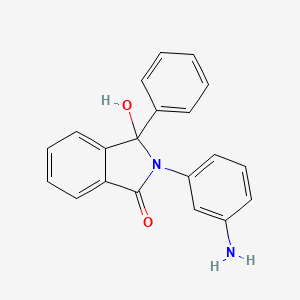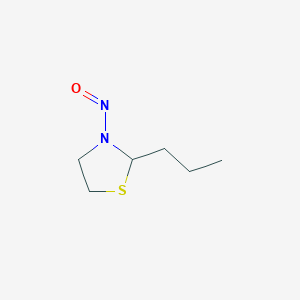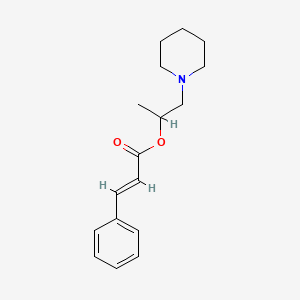
2,2-Dichloro-1,3-diphenylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1,3-diphenylaziridine is an organic compound with the molecular formula C14H11Cl2N. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two chlorine atoms and two phenyl groups attached to the aziridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-Dichloro-1,3-diphenylaziridine can be synthesized through several methods. One common approach involves the reaction of N-benzylideneaniline with dichlorocarbene generated from chloroform in the presence of a phase transfer catalyst such as N-cetyl-N,N,N-trimethyl ammonium bromide (CTAB). The reaction is typically carried out in acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dichloro-1,3-diphenylaziridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Sulfuric Acid: Used in the treatment of this compound to produce α-chloro, α-acetoxy, or α-hydroxy-α,α-diphenylacetanilide.
Dichlorocarbene: Generated from chloroform, it is a key reagent in the synthesis of the compound.
Major Products Formed:
α-Chloro-α,α-diphenylacetanilide: Formed through the reaction with sulfuric acid.
Various Substituted Derivatives: Formed through substitution reactions with different nucleophiles.
Applications De Recherche Scientifique
2,2-Dichloro-1,3-diphenylaziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-1,3-diphenylaziridine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The exact pathways and targets depend on the specific application and conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
2,2-Dichloro-1,3,3-triphenylaziridine: Similar in structure but with an additional phenyl group.
N-aryl-α-chloro-α,α-diphenylacetimidoyl chloride: Shares similar reactivity with sulfuric acid.
Uniqueness: 2,2-Dichloro-1,3-diphenylaziridine is unique due to its specific substitution pattern and the presence of two chlorine atoms, which confer distinct chemical properties and reactivity compared to other aziridines .
Propriétés
Numéro CAS |
3543-98-4 |
|---|---|
Formule moléculaire |
C14H11Cl2N |
Poids moléculaire |
264.1 g/mol |
Nom IUPAC |
2,2-dichloro-1,3-diphenylaziridine |
InChI |
InChI=1S/C14H11Cl2N/c15-14(16)13(11-7-3-1-4-8-11)17(14)12-9-5-2-6-10-12/h1-10,13H |
Clé InChI |
VPNWEYBYCCRPSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(N2C3=CC=CC=C3)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole](/img/structure/B14164800.png)



![2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide](/img/structure/B14164823.png)


![4-Chloro-8-methylpyrazolo[1,5-A][1,3,5]triazine](/img/structure/B14164848.png)

![(2S)-3-phenyl-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B14164858.png)
![2-[Benzyl(4-methoxybenzene-1-sulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14164871.png)

![N'-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-propan-2-ylacetohydrazide](/img/structure/B14164889.png)
![3,5-dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline](/img/structure/B14164899.png)
